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Introduction to Tucatinib (TUKYSA)

Tucatinib is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the
human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with
trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast
cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic
colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy,
particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This
whitepaper provides a comprehensive overview of tucatinib's pharmacokinetic (PK) properties, including
absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer

studies and patient populations to inform researchers, scientists, and drug development professionals.

Comprehensive Pharmacokinetic Profile

The PK profile of tucatinib has been characterized through multiple phase I studies in healthy participants
and patient populations, as well as population PK (popPK) modeling approaches. A summary of its

fundamental PK parameters is provided below.

Table 1: Fundamental Pharmacokinetic Parameters of Tucatinib [2] [3]
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Parameter Value & Details
Absorption
Tmax Median 1-2 hours (Range: 1-4 hours)

Cmax (300 mg single dose)
Distribution

Apparent Volume of
Distribution (Vd)

Plasma Protein Binding

Blood-Brain Barrier
Penetration

Metabolism

Primary Enzyme

Secondary Enzyme

Primary Metabolite

Excretion

Feces

Urine

Half-life (t%%)

Apparent Clearance (CL/F)

~1120 ng/mL (at 350 mg dose)

~1670 L [2]; 903 L (MBC), 829 L (MCRC) at steady-state [3]

~97%

Yes, CSF concentrations comparable to unbound plasma

Cytochrome P450 2C8 (CYP2C8)
Cytochrome P450 3A4 (CYP3A4)

ONT-993 (2-3 times less cytotoxic)

~86% of dose (16% as unchanged drug)
~4.1% of dose

Geometric mean: 8.21 hours; Effective t%2 at steady-state: ~11.9h
(mBC), ~16.4h (MCRC)

148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3]

Steady-State Exposure in Patient Populations

© 2026 Smolecule. All rights reserved. 2/9

Tech Support


https://go.drugbank.com/drugs/DB11652
https://www.pfizermedical.com/tukysa/clinical-pharmacology
https://go.drugbank.com/drugs/DB11652
https://www.pfizermedical.com/tukysa/clinical-pharmacology
https://www.smolecule.com/products/s547973?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.

Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]

Tumor Type AUCgg (ngehimL)  Cpay ss (NGIML)  Cyroygh, ss (NG/ML)
Metastatic Breast Cancer (mBC) 5620 (43%) 747 (45%) 288 (59%)
Metastatic Colorectal Cancer (mMCRC) 3370 (49%) 405 (45%) 197 (63%)

Note: Data presented as geometric mean (%CV).

Experimental Protocols for Key Pharmacokinetic
Studies

Phase 1 Study in Hepatic Impairment

Objective: To characterize the single-dose PK and safety of tucatinib in volunteers with mild, moderate,

and severe hepatic impairment compared to matched healthy volunteers [4].

Study Design (NCT03722823):

e Type: Phase 1, open-label, single-dose, parallel-group.

¢ Participants: Volunteers aged 18-75 years with Child-Pugh (CP) scores of 5-6 (mild; CP-A), 7-9
(moderate; CP-B), or 10-14 (severe; CP-C) were compared to healthy volunteers matched for sex,
age (x10 years), and BMI (£20%).

¢ Intervention: A single oral 300 mg dose of tucatinib administered after =2 hours of fasting.

e PK Sampling: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and
48 hours post-dose.

e Bioanalytical Methods: Plasma concentrations of tucatinib and its metabolite ONT-993 were
determined using validated high-performance liquid chromatography (HPLC) with tandem mass
spectrometry (MS/MS) [4].

¢ Protein Binding Assessment: The fraction unbound (fu) of tucatinib was determined using an
equilibrium dialysis procedure with pre-dose plasma from each volunteer. Samples were fortified with
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tucatinib (636 ng/mL) and dialyzed for 5 hours at 37°C. All determinations were performed in
guadruplicate [4].

Population Pharmacokinetic (popPK) Modeling

Objective: To characterize the PK and assess sources of PK variability of tucatinib in healthy volunteers

and patients with HER2+ metastatic breast or colorectal cancers [1] [5].

Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three

in patients with HER2+ mBC or mCRC.

Modeling Approach:

¢ Software: Nonlinear mixed-effects modeling (NONMEM).
e Base Model: A two-compartment PK model with linear elimination and first-order absorption
preceded by a lag time (Tj5g) was developed.

¢ Inter-individual variability was modeled assuming a log-normal distribution: 6, = 6, X e where

6y is the parameter for the ith subject, 8y is the typical population parameter, and n; is the random

effect.

e Covariate Evaluation: Clinically relevant covariates (e.g., age, weight, renal/hepatic function, tumor
type) were tested for their impact on model parameters.

¢ Model Evaluation: The overall model performance was evaluated using prediction-corrected visual
predictive checks (pcVPC) and diagnostic plots of observed versus predicted concentrations [1].

Metabolism and Elimination Pathways

Tucatinib is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary
routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior

and potential drug-drug interactions.

© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://www.smolecule.com/products/s547973?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9734226/
https://www.smolecule.com/products/s547973?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522094/
https://link.springer.com/article/10.1007/s40262-024-01412-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522094/
https://www.smolecule.com/products/s547973?utm_src=pdf-body
https://www.smolecule.com/products/s547973?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

4.1% Total

(Renal ExcretiorD

16% Unchanged \ 4.1% Total

Hydroxylation Hydroxylation
(Primary) (Minor)

CYP2C8 CYP3A4
(75%) (10%)

(Other Metabolites)

Biliary ExcretiorD

16% Unchanged

Click to download full resolution via product page
Diagram: Primary metabolic and elimination pathways of tucatinib.

In vitro metabolism studies in human liver microsomes confirm that tucatinib is predominantly cleared by
CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3].
ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted
exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to
meaningfully contribute to the overall efficacy or safety profile of tucatinib [4]. Following a single oral 300
mg dose of radiolabeled tucatinib, the majority of the radioactivity (approximately 86%) was recovered in
feces, with 16% of the administered dose identified as unchanged tucatinib. A minor fraction (4.1%) was

recovered in urine, indicating renal excretion is a minor pathway [2] [3].
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Impact of Organ Impairment and Special Populations

Hepatic Impairment

The PK of tucatinib are significantly influenced by liver function, given its extensive hepatic metabolism. A

dedicated Phase 1 study provided the following comparative exposure data.

Table 3: Tucatinib Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]

Hepatic Function Group (Child- Geometric Mean Ratio (GMR) vs. Recommended
Pugh Class) Normal (AUC_) Dose

Mild Impairment (Class A) Similar / No clinically relevant increase 300 mg twice daily
Moderate Impairment (Class B) 1.15-fold increase 300 mg twice daily
Severe Impairment (Class C) 1.61-fold increase 200 mg twice daily

The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction
specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic

impairment had no clinically meaningful impact on tucatinib exposure, requiring no dose adjustment [1].

Renal Impairment and Other Covariates

No clinically significant differences in tucatinib PK were observed in patients with mild to moderate renal
impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains
unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race
(White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on tucatinib

exposure, thus not warranting any dose adjustment [1] [3].

Drug-Drug Interactions (DDIs)
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Tucatinib's metabolism profile and its potential to inhibit certain enzymes and transporters result in a

defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.

Table 4: Clinically Significant Drug-Drug Interactions with Tucatinib [3]

Effect on .
. . Effect of Tucatinib on .
Concomitant Drug Tucatinib . Clinical
. Concomitant Drug .
(Category) Exposure (Ratio . Recommendation
(Ratio & 90% CI)
& 90% CI)
Itraconazole (Strong AUC: 1.3 (1.3, Not Assessed Monitor for adverse
CYP3A Inhibitor) 1.4) reactions.
Rifampin (Strong AUC: 0.5 (0.4, Not Assessed Avoid coadministration.
CYP3A/Moderate 0.6)
CYP2C8 Inducer)
Gemfibrozil (Strong AUC: 3.0 (2.7, Not Assessed Avoid coadministration.
CYP2C8 Inhibitor) 3.5)
Repaglinide (CYP2C8 Not Assessed AUC: 1.7 (1.5, 1.9 Increased monitoring of
Substrate) blood glucose.
Midazolam (CYP3A Not Assessed AUC: 5.7 (5.0, 6.5) Consider dose reduction
Substrate) of sensitive CYP3A
substrates.
Digoxin (P-gp Not Assessed AUC: 1.5 (1.3,1.7) Monitor digoxin levels.
Substrate)
Metformin (MATE1/2-K Not Assessed AUC: 1.4 (1.2,1.5) Monitor for metformin-
Substrate) associated adverse
reactions.

Note: AUC = Area Under the Curve; CI = Confidence Interval.

In vitro studies indicate that tucatinib is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance

Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A,
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and an inhibitor of the renal transporters MATE1/MATE2-K and OCT?2. Inhibition of OCT2 and MATE]1 is
responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting

the actual glomerular filtration rate (GFR) [3].

Conclusion

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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